Cas no 1827-97-0 (2,2,2-Trifluoroethanesulphonic acid)

2,2,2-Trifluoroethanesulphonic acid 化学的及び物理的性質
名前と識別子
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- 2,2,2-trifluoroethanesulfonic acid
- 2,2,2-Trifluoroethanesulphonic acid
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- MDL: MFCD28515421
計算された属性
- せいみつぶんしりょう: 163.97549
- どういたいしつりょう: 163.975499
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.8
じっけんとくせい
- 密度みつど: 1.7
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.373
- PSA: 54.37
2,2,2-Trifluoroethanesulphonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC49665-250mg |
2,2,2-Trifluoroethanesulphonic acid |
1827-97-0 | 95% | 250mg |
£84.00 | 2025-02-21 | |
abcr | AB295092-1g |
2,2,2-Trifluoroethanesulfonic acid, 95%; . |
1827-97-0 | 95% | 1g |
€413.00 | 2025-02-19 | |
abcr | AB295092-5g |
2,2,2-Trifluoroethanesulfonic acid, 95%; . |
1827-97-0 | 95% | 5g |
€1159.00 | 2025-02-19 | |
1PlusChem | 1P00I1V6-250mg |
Ethanesulfonic acid, 2,2,2-trifluoro- |
1827-97-0 | 250mg |
$154.00 | 2025-02-28 | ||
abcr | AB295092-250mg |
2,2,2-Trifluoroethanesulfonic acid, 95%; . |
1827-97-0 | 95% | 250mg |
€189.20 | 2025-02-19 | |
A2B Chem LLC | AI41426-5g |
2,2,2-Trifluoroethanesulfonic acid |
1827-97-0 | 95% | 5g |
$869.00 | 2024-04-20 | |
1PlusChem | 1P00I1V6-5g |
Ethanesulfonic acid, 2,2,2-trifluoro- |
1827-97-0 | 5g |
$891.00 | 2025-02-28 | ||
A2B Chem LLC | AI41426-250mg |
2,2,2-Trifluoroethanesulfonic acid |
1827-97-0 | 250mg |
$160.00 | 2024-01-02 | ||
Apollo Scientific | PC49665-1g |
2,2,2-Trifluoroethanesulphonic acid |
1827-97-0 | 95% | 1g |
£210.00 | 2025-02-21 | |
TRC | T898913-10mg |
2,2,2-Trifluoroethanesulphonic acid |
1827-97-0 | 10mg |
$ 50.00 | 2022-06-02 |
2,2,2-Trifluoroethanesulphonic acid 関連文献
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Valeria Ochoa-Herrera,Jim A. Field,Antonia Luna-Velasco,Reyes Sierra-Alvarez Environ. Sci.: Processes Impacts 2016 18 1236
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
2,2,2-Trifluoroethanesulphonic acidに関する追加情報
2,2,2-Trifluoroethanesulphonic acid: A Comprehensive Overview
2,2,2-Trifluoroethanesulphonic acid (CAS No. 1827-97-0) is a versatile and highly reactive compound that has gained significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, often referred to as TFES, is characterized by its unique trifluoromethyl group and sulphonate functionality, which confer it with a range of valuable properties. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements related to TFES.
The chemical structure of 2,2,2-Trifluoroethanesulphonic acid consists of a trifluoromethyl group attached to an ethane backbone, with a sulphonate group at the terminal position. This structure imparts the compound with high acidity and strong electron-withdrawing properties. The trifluoromethyl group enhances the stability and reactivity of the molecule, making it an excellent leaving group in various chemical reactions.
The synthesis of TFES can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with sulfur trioxide (SO3) in the presence of a suitable solvent. Another method involves the sulfonation of trifluoroethanol using concentrated sulfuric acid or chlorosulfonic acid. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production.
In the pharmaceutical industry, TFES has found applications as an intermediate in the synthesis of various drugs and drug candidates. Its strong acidity and reactivity make it a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other functionalized compounds. Recent studies have explored the use of TFES in the development of novel therapeutic agents for conditions such as cancer and neurodegenerative diseases.
In addition to its role in drug synthesis, TFES has been investigated for its potential as a catalyst in various chemical reactions. Research has shown that TFES-based catalysts can enhance the efficiency and selectivity of reactions such as Friedel-Crafts acylations and Michael additions. These findings have significant implications for green chemistry and sustainable processes.
The environmental impact of TFES is another area of active research. While the compound itself is not classified as hazardous, its production and use must be carefully managed to minimize any potential environmental risks. Studies have focused on developing more sustainable synthesis methods and exploring biodegradable alternatives to traditional solvents used in its production.
In conclusion, 2,2,2-Trifluoroethanesulphonic acid (CAS No. 1827-97-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an invaluable reagent in organic synthesis and a promising candidate for future research. As research continues to advance, it is likely that new applications and insights into the behavior of TFES will emerge, further solidifying its importance in these fields.
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